4,7-Diphenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione
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Overview
Description
4,7-Diphenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione is a complex organic compound with the molecular formula C20H16O3 and a molecular weight of 304.3392 . It is also known by other names such as 3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride . This compound is characterized by its unique structure, which includes a benzofuran ring system fused with a cyclohexene ring and two phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diphenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione typically involves the Diels-Alder reaction between a suitable diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4,7-Diphenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the benzofuran ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
4,7-Diphenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7-Diphenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride
- 4-Cyclohexene-1,2-dicarboxylic anhydride, 3,6-diphenyl-
Uniqueness
4,7-Diphenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione is unique due to its fused benzofuran and cyclohexene ring system, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
6942-67-2 |
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Molecular Formula |
C21H16O3 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
1,7-diphenyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C21H16O3/c22-18-16-17(19(23)24-18)21(15-9-5-2-6-10-15)12-11-20(16,13-21)14-7-3-1-4-8-14/h1-12,16-17H,13H2 |
InChI Key |
ZIRTUTAGQSEEAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C=CC1(C3C2C(=O)OC3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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